molecular formula C11H12F3NO3S B2718912 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine CAS No. 2309314-66-5

3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine

Cat. No.: B2718912
CAS No.: 2309314-66-5
M. Wt: 295.28
InChI Key: XHIQFBYJGNMSRT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine is a synthetic azetidine derivative intended for research use as a chemical building block or potential pharmacophore. The compound features a difluoromethyl group, a motif of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability, lipophilicity, and membrane permeability of bioactive molecules . The azetidine ring is a valuable saturated heterocycle used in drug design to modulate the conformational and physicochemical properties of lead compounds. The specific biological activity and mechanism of action for this compound are not currently characterized and would be determined by the researcher's investigative focus. As a building block, it can be utilized in various synthesis projects, including the development of novel chemical entities for pharmaceutical and agrochemical applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIQFBYJGNMSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the 5-Fluoro-2-Methoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its functional groups can be exploited to develop new materials with desirable properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: It may find use in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorination Patterns

The target compound incorporates dual fluorine atoms in the difluoromethyl group and an additional fluorine in the benzenesulfonyl moiety. This contrasts with sulfentrazone, which uses a difluoromethyl-triazole core but lacks the azetidine ring. Fluorine’s inductive effects in the target compound likely reduce electron density at the sulfonamide nitrogen, enhancing metabolic stability compared to non-fluorinated analogs .

Azetidine vs. Larger Heterocycles

Azetidine’s smaller ring size imposes greater conformational restraint than the five-membered triazole in sulfentrazone or the pyridine in diflufenican. This rigidity may improve target selectivity by minimizing off-target interactions, as seen in kinase inhibitors featuring constrained heterocycles .

Sulfonamide Group Orientation

The 5-fluoro-2-methoxybenzenesulfonyl group provides steric and electronic modulation.

Pharmacokinetic and Physicochemical Properties

The compound’s theoretical logP (~2.1) suggests moderate lipophilicity, balancing solubility and tissue penetration—a critical advantage over highly lipophilic herbicides like diflufenican (logP 4.2) .

Biological Activity

3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a difluoromethyl group and a sulfonyl moiety, which contributes to its biological activity. The molecular formula is C10H10F3N1O3S1C_{10}H_{10}F_3N_1O_3S_1, and its structure can be represented as follows:

Structure C10H10F3NO3S\text{Structure }\text{C}_{10}\text{H}_{10}\text{F}_3\text{N}\text{O}_3\text{S}

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group is known for enhancing the binding affinity of drugs to their targets, potentially increasing their efficacy.

Anticancer Properties

Several studies have reported the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidineA549TBDTBD

Note: TBD indicates that data is currently being gathered or analyzed.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibitory effects, suggesting that 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine may possess similar properties.

Toxicological Profile

Understanding the toxicity of new compounds is crucial for their development as therapeutic agents. Preliminary toxicological assessments indicate that while some sulfonamide derivatives exhibit low toxicity, further studies are needed to establish the safety profile of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine.

Table 2: Toxicity Data of Related Compounds

Compound NameLD50 (mg/kg)Target Organ
Compound A200Liver
Compound B150Kidney
3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidineTBDTBD

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethodReference
LogP (octanol-water)Shake-flask HPLC
Melting PointDifferential Scanning Calorimetry
Aqueous Solubility (mg/mL)UV-Vis Spectrophotometry

Q. Table 2. Common Synthetic Byproducts

ByproductSourceMitigation Strategy
Des-fluoro derivativeHydrolysis of C-F bondLower reaction pH
Sulfonate dimerOver-sulfonationReduce reagent excess

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